REACTION_CXSMILES
|
ClC[CH2:3][C:4]([CH3:9])([CH3:8])[C:5]([O-:7])=[O:6].[I-:10].[Na+].[CH3:12][O:13][C:14]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:15]=1[CH:22]=[CH:23][C:24]([C:26]1[CH:31]=[CH:30][C:29]([OH:32])=[CH:28][CH:27]=1)=[O:25].[C:33](=O)([O-])[O-:34].[K+].[K+]>CC(C)=O>[C:5]([O:7][CH2:12][I:10])(=[O:6])[C:4]([CH3:9])([CH3:8])[CH3:3].[CH3:12][O:13][C:14]1[C:19]([O:34][CH3:33])=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:15]=1[CH:22]=[CH:23][C:24]([C:26]1[CH:27]=[CH:28][C:29]([O:32][C:5](=[O:6])[C:4]([CH3:9])([CH3:8])[CH3:3])=[CH:30][CH:31]=1)=[O:25] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
|
ClCCC(C(=O)[O-])(C)C
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)OC)C=CC(=O)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
had previously been stirred under argon atmosphere for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The acetonic solution was decanted from the precipitated sodium chloride
|
Type
|
WAIT
|
Details
|
The combined mixtures were left for 2 days at 40° C. in a sealed flask
|
Duration
|
2 d
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow gum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)OCI
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1OC)OC)C=CC(=O)C1=CC=C(C=C1)OC(C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 120.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |